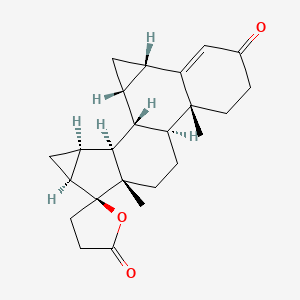

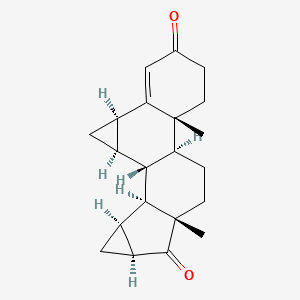

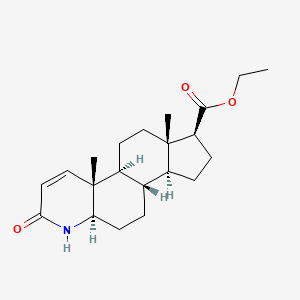

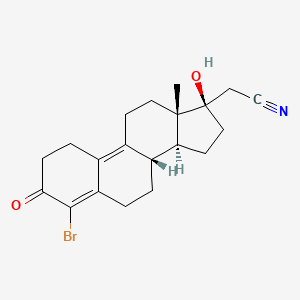

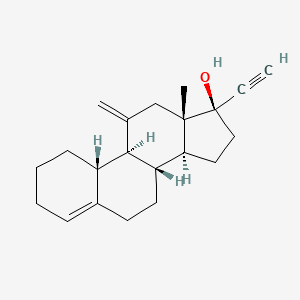

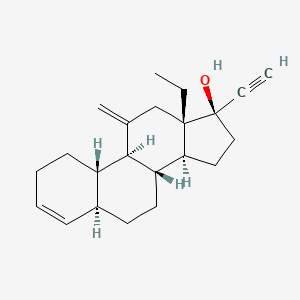

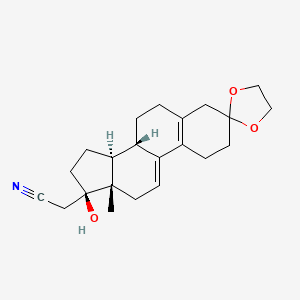

デルタ-5(10)-8-アルファ-レボノルゲストレル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta-5(10)-8-alfa-Levonorgestrel is a synthetic progestogen, a type of hormone used in various medical applications, particularly in contraception and hormone replacement therapy. It is a derivative of the naturally occurring hormone progesterone and is known for its high potency and effectiveness in regulating reproductive functions.

科学的研究の応用

Delta-5(10)-8-alfa-Levonorgestrel has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying steroid synthesis and reactions.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Widely used in contraceptive formulations and hormone replacement therapies.

Industry: Utilized in the production of various pharmaceutical products.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Delta-5(10)-8-alfa-Levonorgestrel involves multiple steps, starting from steroid precursors. The process typically includes:

Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds to achieve the desired stereochemistry.

Cyclization: Formation of the cyclopentane ring structure.

Industrial Production Methods: Industrial production of Delta-5(10)-8-alfa-Levonorgestrel is carried out in large-scale reactors under controlled conditions. The process involves:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.

化学反応の分析

Types of Reactions: Delta-5(10)-8-alfa-Levonorgestrel undergoes various chemical reactions, including:

Reduction: Reduction of double bonds and ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Hydroxylated Derivatives: Formed through hydroxylation reactions.

Ketone Derivatives: Formed through oxidation reactions.

Alcohol Derivatives: Formed through reduction reactions.

作用機序

Delta-5(10)-8-alfa-Levonorgestrel exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes, including:

Inhibition of Ovulation: Prevents the release of eggs from the ovaries.

Thickening of Cervical Mucus: Makes it difficult for sperm to enter the uterus.

Alteration of Endometrial Lining: Prevents implantation of a fertilized egg.

類似化合物との比較

Norethindrone: Another synthetic progestogen with similar applications.

Medroxyprogesterone Acetate: Used in hormone replacement therapy and contraception.

Desogestrel: A progestogen used in oral contraceptives.

Uniqueness: Delta-5(10)-8-alfa-Levonorgestrel is unique due to its high potency and effectiveness at lower doses compared to other progestogens. Its specific molecular structure allows for strong binding to progesterone receptors, making it a preferred choice in various medical applications.

特性

| { "Design of the Synthesis Pathway": "Delta-5(10)-8-alfa-Levonorgestrel can be synthesized by starting with estrone and using a series of chemical reactions to convert it to levonorgestrel, followed by a final step to introduce the Delta-5(10)-8-alfa substitution.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Methyl iodide", "Bromine", "Cyclopentyl magnesium bromide", "Sodium hydride", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Estrone is reduced to 3-keto-5-alpha-androstane using sodium borohydride", "3-keto-5-alpha-androstane is acetylated using acetic anhydride to form 3-acetoxy-5-alpha-androstane-17-one", "3-acetoxy-5-alpha-androstane-17-one is treated with sodium hydroxide to form 3-hydroxy-5-alpha-androstane-17-one", "3-hydroxy-5-alpha-androstane-17-one is reacted with methyl iodide to form 3-methoxy-5-alpha-androstane-17-one", "3-methoxy-5-alpha-androstane-17-one is treated with bromine to form 3-bromo-5-alpha-androstane-17-one", "3-bromo-5-alpha-androstane-17-one is reacted with cyclopentyl magnesium bromide to form 3-cyclopentyl-5-alpha-androstane-17-one", "3-cyclopentyl-5-alpha-androstane-17-one is treated with sodium hydride and methyl iodide to form 3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one", "3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one is treated with sodium methoxide and methanol to form levonorgestrel", "Levonorgestrel is reacted with hydrochloric acid, sodium bicarbonate, and sodium chloride to introduce the Delta-5(10)-8-alfa substitution", "The final product, Delta-5(10)-8-alfa-Levonorgestrel, is extracted using ethyl acetate and water" ] } | |

CAS番号 |

5772-36-1 |

分子式 |

C21H28O2 |

分子量 |

312.46 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)